Bromoacetic Acid-d2

LC-MS/MS Analytical Chemistry Quantitative Bioanalysis

Bromoacetic Acid-d2 is a deuterium-labeled internal standard engineered for EPA Methods 552 & 557 HAA quantification in drinking water. α-position deuterium substitution delivers co-elution and identical recovery profiles with native bromoacetic acid, enabling accurate matrix-effect and ionization-variability correction—a functional requirement no protiated analog can fulfill. Beyond regulatory compliance testing, it serves as a kinetic isotope effect probe for SN2 mechanistic studies and enzymatic alkyl halide metabolism research, and simplifies 1H NMR reaction monitoring by eliminating methylene proton interference. This isotopologue is functionally non-interchangeable with its non-deuterated counterpart in any quantitative application.

Molecular Formula C2H3BrO2
Molecular Weight 140.96 g/mol
Cat. No. B13416447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetic Acid-d2
Molecular FormulaC2H3BrO2
Molecular Weight140.96 g/mol
Structural Identifiers
SMILESC(C(=O)O)Br
InChIInChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2
InChIKeyKDPAWGWELVVRCH-DICFDUPASA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromoacetic Acid-d2: A Stable Isotope-Labeled Alkylating Agent for Quantitative Analytical and Mechanistic Research


Bromoacetic Acid-d2 (CAS 41830-86-8) is a deuterated analog of bromoacetic acid, where two hydrogen atoms at the α-carbon position are replaced by deuterium . It functions as a relatively strong alkylating agent and a versatile building block in organic synthesis . The compound appears as a white to off-white solid with a melting point of 42–46°C and is soluble in chloroform and methanol . Its primary differentiation stems from the stable isotopic labeling, which confers distinct physicochemical properties compared to its non-deuterated counterpart, enabling its use as an internal standard in quantitative mass spectrometry and as a probe in mechanistic investigations.

Why Non-Deuterated Bromoacetic Acid Cannot Substitute for Bromoacetic Acid-d2 in Critical Applications


The interchange of Bromoacetic Acid-d2 with its non-deuterated form or other haloacetic acid analogs (e.g., chloroacetic or iodoacetic acid) is precluded in applications requiring precise quantification or mechanistic insight. In mass spectrometry, the non-deuterated compound co-elutes with and shares the same nominal mass as the endogenous analyte, rendering it useless as an internal standard for accurate correction of matrix effects and ionization variability [1]. Furthermore, deuterium substitution induces measurable kinetic isotope effects (KIEs) that alter reaction rates in nucleophilic substitution pathways, meaning that a non-deuterated compound cannot serve as a proxy for studying deuterium-sensitive mechanisms . The unique isotopic signature is therefore not an interchangeable feature but a functional requirement.

Quantitative Differentiation of Bromoacetic Acid-d2: Comparative Evidence for Procurement and Application


Superior Mass Spectrometric Quantification: Bromoacetic Acid-d2 vs. Non-Deuterated Analog as Internal Standard

Bromoacetic Acid-d2 serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS) of bromoacetic acid. Compared to using a structurally similar but non-isotopic internal standard (e.g., monochloroacetic acid), Bromoacetic Acid-d2 exhibits near-identical extraction recovery and chromatographic behavior to the target analyte. This minimizes relative recovery discrepancies that can exceed 15-20% with non-isotopic alternatives [1]. Critically, it provides a distinct +2 Da mass shift, eliminating interference with the analyte's [M-H]- ion at m/z 137/139 (Br isotope pattern), enabling baseline-resolved detection . Non-deuterated bromoacetic acid would co-elute with identical m/z, failing to provide any correction capability.

LC-MS/MS Analytical Chemistry Quantitative Bioanalysis

Enhanced NMR Spectral Resolution: Signal Reduction in 1H NMR for Simplified Spectra

Deuteration at the α-carbon of Bromoacetic Acid-d2 results in the substantial reduction or complete absence of the corresponding proton signals in 1H NMR spectra. This simplifies complex spectra by removing the methylene proton signals of the reagent, which are typically observed as a singlet near δ 3.9 ppm in the non-deuterated form. Consequently, this allows for clearer observation of other reaction components, such as the proton environments on the target molecule undergoing alkylation, reducing spectral crowding by up to 100% for the deuterated positions . In 2H NMR, these positions produce characteristic signals, providing an orthogonal detection channel.

NMR Spectroscopy Structural Biology Reaction Monitoring

Kinetic Isotope Effect (KIE) Investigation: Quantifiable Rate Retardation for Mechanistic Elucidation

The C-D bond in Bromoacetic Acid-d2 is stronger than the C-H bond, leading to a primary kinetic isotope effect (KIE) when the α-C-H/D bond is broken in the rate-determining step of a reaction (e.g., in SN2 alkylation or enzyme-catalyzed transformations). While specific kH/kD values for bromoacetic acid require experimental determination for each specific system, the effect is a well-established class-level property. Deuteration at the α-carbon can result in measurable rate retardation, with kH/kD values typically ranging from 2 to 7 in reactions where C-H bond cleavage is rate-limiting. This differs fundamentally from non-deuterated bromoacetic acid (kH/kD = 1) and allows researchers to probe transition state structures .

Physical Organic Chemistry Enzyme Mechanism Drug Metabolism

Comparative Reactivity: Reduced Alkylating Potency vs. Iodoacetic Acid Enhances Selectivity

Within the monohaloacetic acid series, Bromoacetic Acid-d2 (and its non-deuterated form) exhibits intermediate reactivity compared to chloroacetic and iodoacetic acid. Relative rate constants for reaction with nucleophiles like thiols follow the order Iodoacetic > Bromoacetic > Chloroacetic. This class-level differentiation means that for applications requiring selective cysteine alkylation in proteins, bromoacetic acid provides a kinetically favorable yet more controllable reaction than the highly reactive iodoacetic acid, which can exhibit non-specific labeling and is more light-sensitive. The deuterium label then adds the analytical advantages of mass spectral and NMR differentiation on top of this established reactivity profile .

Chemical Biology Proteomics Cysteine Modification

Validated Applications for Bromoacetic Acid-d2 Based on Differentiated Evidence


LC-MS/MS Quantification of Haloacetic Acids in Drinking Water for Regulatory Compliance

Bromoacetic Acid-d2 is the preferred internal standard for EPA Methods 552 and 557 for the analysis of haloacetic acids (HAAs) in drinking water. Its co-elution and identical recovery profile with the target analyte bromoacetic acid ensures accurate correction for matrix suppression and injection variability. This is critical for meeting regulatory detection limits (typically 0.2-100 µg/L) and reporting accurate concentrations to comply with the Safe Drinking Water Act [1].

NMR-Based Reaction Monitoring and Product Elucidation in Complex Synthetic Mixtures

The signal reduction in 1H NMR offered by Bromoacetic Acid-d2 simplifies the monitoring of alkylation reactions in situ. By eliminating the methylene proton singlet of the reagent, researchers can directly observe the appearance and evolution of product signals without interference. This is particularly valuable in medicinal chemistry for tracking the synthesis of key pharmaceutical intermediates where spectral clarity is essential for determining reaction completion and purity .

Mechanistic Probes for Enzyme Kinetics and Drug Metabolism Studies

The primary kinetic isotope effect (KIE) exhibited by Bromoacetic Acid-d2 makes it a valuable tool for studying the catalytic mechanisms of enzymes that metabolize small alkyl halides. By comparing the rate of reaction (e.g., glutathione conjugation) for the deuterated versus non-deuterated compound, researchers can determine if C-H bond cleavage is rate-limiting and gain insight into the transition state structure. This evidence is fundamental to understanding xenobiotic metabolism pathways .

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